Product packaging for tetrafluoro(oxo)molybdenum(Cat. No.:CAS No. 14459-59-7)

tetrafluoro(oxo)molybdenum

Cat. No.: B083447
CAS No.: 14459-59-7
M. Wt: 192 g/mol
InChI Key: HCUBBWLKCMNCRQ-UHFFFAOYSA-N
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Description

Tetrafluoro(oxo)molybdenum, with the molecular formula MoOF4, is a high-valent molybdenum(VI) oxohalide compound of significant interest in fundamental and applied inorganic chemistry research. This compound is characterized by its distinct vibrational and electronic spectra, which have been precisely documented through high-resolution studies of the monomeric species isolated in low-temperature matrices . Its well-defined spectroscopic signatures make it a valuable reference compound for calibrating equipment and validating computational models in chemical analysis. A key research application of this compound lies in its role as a model system for probing the structure and function of molybdenum-containing active sites in enzymes . Molybdenum is an essential cofactor in a diverse group of oxidoreductase enzymes, such as xanthine oxidoreductase and sulfite oxidase, which catalyze oxygen atom transfer reactions critical in biological systems . Studying the geometric and electronic structure of MoOF4 provides fundamental insights into the reaction mechanisms of these biologically crucial molybdenum centers. Furthermore, the physical properties of molybdenum metal, such as its high melting point and ability to form stable carbides, underpin the development of high-strength alloys and industrial catalysts . As a volatile precursor, this compound is supplied as a high-purity solid for research use only. It is intended for use by qualified laboratory professionals and is strictly not for diagnostic, therapeutic, or any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F4MoO<br>F4H4MoO B083447 tetrafluoro(oxo)molybdenum CAS No. 14459-59-7

Properties

CAS No.

14459-59-7

Molecular Formula

F4MoO
F4H4MoO

Molecular Weight

192 g/mol

IUPAC Name

oxomolybdenum;tetrahydrofluoride

InChI

InChI=1S/4FH.Mo.O/h4*1H;;

InChI Key

HCUBBWLKCMNCRQ-UHFFFAOYSA-N

SMILES

O=[Mo].F.F.F.F

Canonical SMILES

O=[Mo].F.F.F.F

Synonyms

Molybdenum fluoride oxide

Origin of Product

United States

Synthetic Methodologies for Tetrafluoro Oxo Molybdenum and Its Derivatives

Classical and Emerging Synthesis of MoF4O

Tetrafluoro(oxo)molybdenum, also known as molybdenum oxide tetrafluoride (MoOF₄), is a key precursor in molybdenum chemistry. Its synthesis is primarily achieved through three main pathways: halogenation of molybdenum oxides, reactions involving higher molybdenum fluorides, and halogen-oxygen exchange reactions.

Halogenation of Molybdenum Oxides

The direct halogenation of molybdenum oxides, particularly molybdenum trioxide (MoO₃), represents a fundamental approach to synthesizing MoOF₄. This method involves reacting MoO₃ with a suitable fluorinating agent. The reaction can be generalized as follows:

MoO₃ + Fluorinating Agent → MoOF₄ + Byproducts

The choice of fluorinating agent is critical and influences the reaction conditions and the purity of the final product. Common fluorinating agents include sulfur tetrafluoride (SF₄), carbon tetrafluoride (CF₄), and others. The reaction with SF₄, for instance, proceeds effectively to yield MoOF₄.

It is important to note that the reaction conditions, such as temperature and pressure, must be carefully controlled to prevent the formation of other molybdenum oxyfluorides or molybdenum hexafluoride (MoF₆). The presence of moisture can also lead to the formation of hydrated species or further hydrolysis to compounds like MoO₂F₂. wikipedia.orgrsc.org

Reactivity of Higher Molybdenum Fluorides (e.g., Molybdenum Hexafluoride Precursors)

Molybdenum hexafluoride (MoF₆) serves as a common and versatile precursor for the synthesis of MoOF₄. wikipedia.org The controlled partial hydrolysis of MoF₆ is a widely used method. This reaction involves the careful addition of a stoichiometric amount of water or a water source, such as a hydrated salt, to a solution of MoF₆.

MoF₆ + H₂O → MoOF₄ + 2HF

This reaction is often carried out in an inert solvent. One of the challenges of this method is controlling the stoichiometry to avoid the formation of di- or tri-substituted products like molybdenum dioxydifluoride (MoO₂F₂). wikipedia.orgrsc.org

Another approach involves the reaction of MoF₆ with a source of oxide ions, such as (Me₃Si)₂O, in an anhydrous solvent like acetonitrile (B52724) (MeCN). researchgate.net This reaction provides a more controlled route to MoOF₄ and is particularly useful for the in-situ generation of MoOF₄ for subsequent reactions with donor ligands. researchgate.net The reaction proceeds as follows:

MoF₆ + (Me₃Si)₂O → MoOF₄ + 2Me₃SiF

The resulting [MoOF₄(MeCN)] adduct is a convenient synthon for further chemical transformations. researchgate.net

Halogen-Oxygen Exchange Pathways

Halogen-oxygen exchange reactions provide an alternative route to MoOF₄. These reactions typically involve starting with a molybdenum halide, such as molybdenum pentachloride (MoCl₅) or molybdenum oxytetrachloride (MoOCl₄), and treating it with a fluorinating agent. For instance, the reaction of MoOCl₄ with a fluoride (B91410) source can lead to the exchange of chlorine atoms for fluorine atoms.

The reaction of MoOCl₄ with certain ligands can also lead to reduction and the formation of oxomolybdenum(V) complexes. soton.ac.uk Therefore, careful selection of reactants and conditions is necessary to favor the desired halogen-oxygen exchange and formation of MoOF₄.

Preparation of Functionalized this compound Complexes

The Lewis acidic nature of the molybdenum center in MoOF₄ allows for the formation of a wide range of coordination complexes with various donor ligands. These functionalized complexes exhibit diverse reactivity and are important in various catalytic applications.

Coordination to Neutral Donor Ligands (e.g., N-donors, O-donors)

MoOF₄ readily forms adducts with a variety of neutral nitrogen- and oxygen-donor ligands. The reaction of [MoOF₄(MeCN)], generated in situ from MoF₆ and (Me₃Si)₂O in acetonitrile, with monodentate O-donor ligands such as tetrahydrofuran (B95107) (thf), triphenylphosphine (B44618) oxide (Ph₃PO), trimethylphosphine (B1194731) oxide (Me₃PO), dimethylformamide (dmf), and dimethyl sulfoxide (B87167) (dmso) in a 1:1 molar ratio under anhydrous conditions yields six-coordinate [MoOF₄(L)] complexes. researchgate.net

In the presence of moisture, the reaction can lead to the formation of [MoO₂F₂(L)₂] complexes. researchgate.net With bidentate N-donor ligands like 2,2'-bipyridyl (bipy), the insoluble, likely seven-coordinate complex [MoOF₄(bipy)] is formed. researchgate.net

The following table summarizes some of the synthesized [MoOF₄(L)] and related complexes:

Ligand (L)ComplexCoordinationReference
Acetonitrile (MeCN)[MoOF₄(MeCN)]6 researchgate.net
Tetrahydrofuran (thf)[MoOF₄(thf)]6 researchgate.net
Triphenylphosphine oxide (Ph₃PO)[MoOF₄(OPPh₃)]6 researchgate.net
Trimethylphosphine oxide (Me₃PO)[MoOF₄(OPMe₃)]6 researchgate.net
Dimethylformamide (dmf)[MoOF₄(dmf)]6 researchgate.net
Dimethyl sulfoxide (dmso)[MoOF₄(dmso)]6 researchgate.net
2,2'-bipyridyl (bipy)[MoOF₄(bipy)]7 (probable) researchgate.net
Pyridine (B92270) (py)[MoOF(pyridine)₄]BF₄6

This table is based on available research data and is not exhaustive.

It is important to note that reactions with phosphines, arsines, or thioethers can lead to the reduction of Mo(VI) in MoOF₄. soton.ac.uk

Synthesis of Peroxo and Alkylidene Derivatives

Peroxo Derivatives:

Peroxo-molybdenum complexes are significant in oxidation catalysis. The synthesis of oxo-peroxo molybdenum(VI) complexes can be achieved by reacting molybdenum trioxide (MoO₃) with hydrogen peroxide (H₂O₂). google.com These peroxo complexes, often stabilized by other ligands, are effective catalysts for various oxidation reactions. google.comrsc.org For example, a distorted pentagonal bipyramidal complex, [MoO(O₂)(QO)₂] (where QO is 8-quinolinolate), has been shown to catalyze the oxidation of methylbenzenes. rsc.org

Alkylidene Derivatives:

Molybdenum oxo alkylidene complexes are important catalysts for olefin metathesis. nih.govresearchgate.net One synthetic route involves the addition of water to a molybdenum alkylidyne complex. For instance, the reaction of Mo(CAr)[OCMe(CF₃)₂]₃(1,2-dimethoxyethane) with one equivalent of water in the presence of PPhMe₂ leads to the formation of Mo(O)(CHAr)[OCMe(CF₃)₂]₂(PPhMe₂). nih.govmit.edu The addition of water alone can produce a dimeric alkylidyne hydroxide (B78521) complex, which upon reaction with a phosphine (B1218219) like PMe₃, converts to the alkylidene oxo complex. nih.govmit.edu

Another strategy for synthesizing molybdenum oxo alkylidene complexes involves starting from precursors like Mo(O)(CHAr)Cl₂(PMe₃), which can be further functionalized by reacting with alkoxides. nih.gov Cationic molybdenum oxo alkylidene complexes stabilized by N-heterocyclic carbenes (NHCs) have also been developed and show high activity in olefin metathesis. nih.gov

Formation of Adducts with Fluorine Donors (e.g., Xenon Difluoride)

This compound (MoOF₄) exhibits Lewis acidic character, acting as a fluoride ion acceptor to form adducts with strong fluorine donors. A notable example is its reaction with xenon difluoride (XeF₂). Adducts with stoichiometries of XeF₂·MoOF₄ and XeF₂·2MoOF₄ have been successfully prepared. researchgate.net

The formation and structure of these adducts have been investigated primarily through fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy in solvents like bromine pentafluoride (BrF₅) and sulfuryl chloride fluoride (SO₂ClF). researchgate.net At low temperatures in SO₂ClF solution, equilibria involving higher-order adducts, specifically XeF₂·nMoOF₄ where n can be up to 4, have been observed. researchgate.net Structural analysis indicates the presence of XeF⋯M bridges, which are non-labile on the NMR timescale at lower temperatures. researchgate.net

Comparative studies with its tungsten analogue, WOF₄, have also been conducted. Based on ¹⁹F and ¹²⁹Xe NMR chemical shifts, it has been deduced that WOF₄ is a stronger fluoride acceptor than MoOF₄ towards XeF₂. uleth.ca The Raman spectra of the solid adducts have been interpreted in terms of covalent fluorine-bridged structures. researchgate.net

Table 1: Adducts of this compound with Xenon Difluoride

Stoichiometry Method of Characterization Structural Features
XeF₂·MoOF₄ ¹⁹F NMR Spectroscopy, Raman Spectroscopy Contains non-labile XeF⋯M bridges. researchgate.net
XeF₂·2MoOF₄ ¹⁹F NMR Spectroscopy, Raman Spectroscopy Contains non-labile XeF⋯M bridges. researchgate.net

Strategies for Controlling Molybdenum Oxidation States and Ligand Environments in Oxofluoride Synthesis

The synthesis of molybdenum oxofluorides with specific oxidation states and ligand environments is a significant challenge due to the high reactivity and oxidative power of many precursors. uleth.ca Nevertheless, several strategies have been developed to exert control over these parameters.

Control of the molybdenum oxidation state is crucial as it dictates the electronic and, consequently, the chemical properties of the resulting compound. In many enzymatic and catalytic redox reactions, molybdenum cycles between the +4 and +6 oxidation states. nih.gov In synthetic chemistry, achieving a specific oxidation state often involves the careful selection of starting materials and reaction conditions. For instance, the direct fluorination of molybdenum dioxide (MoO₂) can be employed to generate molybdenum oxyfluoride phases. researchgate.net Conversely, starting with molybdenum(VI) compounds, such as MoF₆ or MoO₂Cl₂, and reacting them with appropriate ligands can yield stable Mo(VI) oxofluoride complexes. tum.dersc.org The synthesis of molybdenum oxide nanoparticles has also demonstrated that the oxidation state can be modified by controlling post-synthesis heat treatment. nih.gov

The ligand environment around the molybdenum center is equally important and can be tailored through various synthetic approaches. The use of N- and O-donor ligands has been shown to form stable neutral adducts with MoOF₄. researchgate.net For example, MoOF₄ reacts with pyridine to form hexacoordinate MoOF₄(NC₅H₅) and heptacoordinate MoOF₄(NC₅H₅)₂ adducts. nih.gov The synthesis of binuclear molybdenum fragments like {Mo₂S₂O₂}²⁺ with labile ligands such as N,N-dimethylformamide (DMF) provides a source for creating new chalcogenide oxide clusters in non-aqueous media. researchgate.net Furthermore, the reaction of MoOF₄ with alkali metal fluorides in anhydrous hydrogen fluoride can lead to the formation of various anionic species, including [MoOF₅]⁻, [Mo₂O₂F₉]⁻, and [MoOF₆]²⁻, depending on the fluoride concentration. tum.deresearchgate.net This demonstrates how the ligand environment can be controlled by adjusting reactant stoichiometries and solvent systems.

Table 2: Synthetic Strategies for Controlling Molybdenum Oxidation State and Ligand Environment

Starting Material(s) Reagents/Conditions Resulting Species/Features Oxidation State Reference(s)
MoO₂ Direct Fluorination Amorphous molybdenum oxyfluoride phases Mixed researchgate.net
MoOF₄ Xenon Difluoride (XeF₂) Adducts (e.g., XeF₂·MoOF₄) VI researchgate.net
MoOF₄ Pyridine (C₅H₅N) Neutral adducts (e.g., MoOF₄(NC₅H₅)) VI nih.gov
MoOF₄ Alkali Metal Fluorides (MF) in aHF Anionic species (e.g., [Mo₂O₂F₉]⁻) VI tum.deresearchgate.net
(Me₄N)₂[Mo₂O₂S₈] HCl(g), then DMF [Mo₂S₂O₂Cl₃(DMF)₃]⁻ V researchgate.net

Structural and Spectroscopic Characterization of Tetrafluoro Oxo Molybdenum Systems

Advanced Structural Determination Techniques

The precise determination of the three-dimensional arrangement of atoms within tetrafluoro(oxo)molybdenum systems has been largely accomplished through single-crystal X-ray diffraction studies. This powerful technique has provided invaluable insights into the formation of various adducts and derivatives, showcasing a range of structural architectures from simple monomers to complex polymers.

Single Crystal X-ray Diffraction Studies of MoF₄O Adducts and Derivatives

One notable example is the adduct formed between molybdenum oxytetrafluoride and antimony pentafluoride, MoF₄O·SbF₅. X-ray diffraction studies have revealed that this compound crystallizes in the monoclinic space group P2₁/n. wikipedia.org The structure is characterized by a polymeric zigzag chain where molybdenum and antimony atoms are linked through fluorine bridges. wikipedia.org

Adducts with neutral O-donor ligands, such as phosphine (B1218219) oxides, have also been structurally characterized. For instance, the crystal structure of [MoOF₄(Ph₃PO)] has been determined, showing a six-coordinate molybdenum center with the triphenylphosphine (B44618) oxide ligand positioned trans to the Mo=O bond. nih.gov The molybdenum atom is slightly displaced out of the plane formed by the four fluorine atoms towards the oxo ligand. nih.gov The formation of acetonitrile (B52724) adducts, such as CH₃CN·MoOF₄, has also been confirmed through reactions of molybdenum hexafluoride with hexamethyldisiloxane (B120664) in acetonitrile. wikipedia.org

The following table summarizes the crystallographic data for selected this compound adducts and derivatives.

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
MoF₄O·SbF₅MonoclinicP2₁/na = 7.470(8) Å, b = 10.40(2) Å, c = 9.606(9) Å, β = 93.13(30)° wikipedia.org
[MoOF₄(Ph₃PO)]--Isomorphous with [WOF₄(Ph₃PO)] nih.gov
Na₁.₅Ag₁.₅MoO₃F₃RhombohedralR3̅Supercell doubling of the c-axis compared to LiNbO₃ structure acs.org

Elucidation of Monomeric, Dimeric, and Polymeric Architectures

The structural chemistry of this compound systems is diverse, encompassing monomeric, dimeric, and polymeric architectures depending on the specific compound and its solid-state packing.

Polymeric Architectures: Molybdenum oxytetrafluoride (MoOF₄) itself exhibits a polymeric structure in the solid state. wikipedia.org X-ray crystallography has shown that it consists of infinite chains of molybdenum atoms linked by cis-bridging fluorine atoms. wikipedia.orgresearchgate.net This arrangement results in each molybdenum center achieving a distorted octahedral coordination. wikipedia.org Another example of a polymeric structure is found in the adduct MoF₄O·SbF₅, which forms a zigzag chain of alternating molybdenum and antimony atoms connected by fluorine bridges. wikipedia.orgle.ac.uk

Dimeric Architectures: Dimeric structures are also observed in molybdenum oxyfluoride chemistry. For example, the reaction of [MoOF₄(Me₃PO)] can lead to the formation of the dimer [Mo₂O₄F₂(μ-F)₂(Me₃PO)₂]. nih.gov This structure is related to the known anion [Mo₂O₄F₄(μ-F)₂]²⁻, where two terminal fluorine atoms are replaced by trimethylphosphine (B1194731) oxide ligands. nih.gov Theoretical studies on the homodimers of MoF₄O suggest a "Dual-X" configuration with a pair of equivalent O–Mo⋯F wolfium bonds as the most stable arrangement. rsc.org

Monomeric Architectures: In the gas phase, MoOF₄ exists as a monomer with a square-pyramidal geometry. nih.gov The formation of monomeric complexes in the solid state is typically achieved through coordination with suitable ligands that prevent the formation of bridging interactions. For instance, dioxidomolybdenum(VI) complexes with certain tridentate hydrazone ligands adopt monomeric, distorted square pyramidal or octahedral structures. wikiwand.comcnr.it Similarly, high-spin Mn(V)-oxo complexes can exist as monomers. nih.gov

Analysis of Coordination Geometries and Bond Parameters

In the polymeric structure of MoOF₄, each molybdenum atom is in a distorted octahedral environment, coordinated to one terminal oxygen atom, three terminal fluorine atoms, and two bridging fluorine atoms. wikipedia.org For the adduct MoF₄O·SbF₅, the molybdenum atom is also in a distorted octahedral environment. wikipedia.org

In monomeric and dimeric complexes, the coordination sphere is completed by various ligands. For example, in trans-[Mo(O)F(pyridine)₄]⁺, the molybdenum center is coordinated to one oxo group, one fluorine atom, and four pyridine (B92270) ligands in a distorted octahedral geometry. wikipedia.org

The Mo=O bond is consistently short, indicative of a strong triple bond character, with bond lengths typically in the range of 1.66 to 1.68 Å. wikipedia.orgutwente.nl The Mo-F bond lengths vary depending on whether the fluorine atom is terminal or bridging. Terminal Mo-F bonds are shorter than bridging Mo-F bonds.

The following interactive table provides a summary of selected bond lengths and angles in this compound systems.

CompoundBondBond Length (Å)Bond Angle (°)AngleReference
trans-Mo(O)F(py)₄·0.64CH₃OHMo=O~1.67-- wikipedia.org
Mo-F--- wikipedia.org
[Mo(PNPMe-iPr)(O)I]SbF₆Mo=O1.663(2)O1–Mo1–N1108.67(11)
Mo-N2.143(2)O1–Mo1–P2104.89(8)
Mo-P12.4455(8)P2–Mo1–P1144.81(3)
Mo-I2.7359(4)O1–Mo1–I1108.40(9)

Vibrational Spectroscopic Probes for Mo-O and Mo-F Linkages

Vibrational spectroscopy, including infrared (IR) and Raman techniques, serves as a crucial tool for characterizing the bonding within this compound compounds. These methods are particularly sensitive to the stretching frequencies of the molybdenum-oxygen (Mo-O) and molybdenum-fluorine (Mo-F) bonds, providing valuable information about bond strength and coordination environment.

Infrared (IR) Spectroscopy Analysis of Stretching Frequencies

Infrared spectroscopy is widely used to identify the characteristic vibrational modes of functional groups within a molecule. In this compound systems, the most prominent and diagnostic IR absorption band corresponds to the Mo=O stretching vibration.

This stretching frequency is typically observed in the range of 950 to 1020 cm⁻¹. nih.govwikipedia.org The exact position of this band is sensitive to the coordination environment of the molybdenum atom. For example, in the adduct [MoOF₄(thf)], the Mo=O stretch appears at 1016 cm⁻¹, while in [MoOF₄(Ph₃PO)] it is found at 990 cm⁻¹. nih.gov The IR spectrum of trans-[MoOF(pyridine)₄]BPh₄ shows the Mo=O stretching frequency at 953 cm⁻¹. wikipedia.org

The Mo-F stretching vibrations are generally found at lower frequencies, typically in the range of 600 to 700 cm⁻¹. nih.gov For instance, in [MoOF₄(thf)], a strong band at 675 cm⁻¹ is assigned to the Mo-F stretch. nih.gov

The following interactive table presents a selection of IR stretching frequencies for various this compound compounds.

Compoundν(Mo=O) (cm⁻¹)ν(Mo-F) (cm⁻¹)Reference
[MoOF₄(thf)]1016675 nih.gov
[MoOF₄(Ph₃PO)]990640 nih.gov
[MoOF₄(Me₃PO)]970606 nih.gov
trans-[MoOF(pyridine)₄]BPh₄953475 wikipedia.org
[Mo(PNPMe-iPr)(O)I]SbF₆955-

Raman Spectroscopy Characterization

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying symmetric vibrations and bonds with high polarizability. mdpi.comupce.cz In this compound systems, Raman spectroscopy can be used to probe the Mo=O and Mo-F vibrations.

For trans-[MoOF(pyridine)₄]BPh₄, the Raman spectrum shows the Mo=O stretching mode at 953 cm⁻¹, which is consistent with the IR data. wikipedia.org The Mo-F stretching vibration in this complex is observed at 475 cm⁻¹. wikipedia.org In the adduct MoF₄O·SbF₅, Raman spectroscopy has also been used for characterization. wikipedia.orgcnr.it

The following interactive table summarizes characteristic Raman shifts for this compound compounds.

CompoundRaman Shift (cm⁻¹)AssignmentReference
trans-[MoOF(pyridine)₄]BPh₄953ν(Mo=O) wikipedia.org
475ν(Mo-F) wikipedia.org
MoF₄O·SbF₅-Characterized wikipedia.orgcnr.it

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure, dynamics, and chemical environment of this compound systems. By probing different nuclei such as ¹⁹F, ⁹⁵Mo, ¹H, and ¹³C, a comprehensive picture of the molecular framework and ligand interactions can be assembled.

Fluorine-19 NMR Studies of Fluorine Environments and Exchange Dynamics

Fluorine-19 (¹⁹F) NMR is exceptionally informative for studying this compound complexes due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orghuji.ac.ilaiinmr.com The chemical shifts observed in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms. wikipedia.orgalfa-chemistry.com In octahedral [MoOF₄(L)] complexes, where L is a neutral donor ligand, the fluorine atoms are in a cis arrangement relative to the oxo group, resulting in two distinct fluorine environments: one fluorine (Fₐₓ) trans to the oxo ligand and four equivalent fluorines (Fₑᑫ) cis to the oxo ligand.

However, in solution, these complexes often exhibit dynamic behavior. Fluorine exchange can occur, leading to the coalescence of signals at higher temperatures. At low temperatures, where exchange is slow on the NMR timescale, separate resonances for the axial and equatorial fluorines can be resolved. For many [MoOF₄(L)] adducts, a single, sharp singlet is observed in the ¹⁹F NMR spectrum at room temperature, indicating that any exchange process is rapid. soton.ac.uk For instance, the ¹⁹F{¹H} NMR spectrum of [MoOF₄(Ph₃PO)] in acetonitrile shows a singlet at +139 ppm, accompanied by weak ⁹⁵Mo satellites with a coupling constant (¹J(Mo-F)) of 65 Hz. soton.ac.uk

Adducts of MoOF₄ with xenon difluoride (XeF₂) have also been studied by ¹⁹F NMR, revealing equilibria involving species like XeF₂·nMoOF₄ (where n = 1-4) in SO₂ClF solution at low temperatures. researchgate.netresearchgate.net These studies demonstrate the formation of XeF···M bridges that are non-labile on the NMR timescale at these temperatures. researchgate.net

Table 1: Representative ¹⁹F NMR Data for this compound(VI) Complexes
CompoundSolventChemical Shift (δ, ppm)Coupling Constant (¹J(Mo-F), Hz)
[MoOF₄(Ph₃PO)]CD₃CN+139.065
[MoOF₄(Me₃PO)]CD₂Cl₂+143.167
[MoOF₄(thf)]CD₂Cl₂+143.167

Data sourced from Levason et al., 2017. soton.ac.uk

Molybdenum-95 NMR Investigations of Molybdenum Coordination Sphere

Molybdenum-95 (⁹⁵Mo) NMR spectroscopy provides direct insight into the coordination environment of the molybdenum center. nih.gov Although ⁹⁵Mo has a low gyromagnetic ratio and a significant quadrupole moment (I = 5/2), which can lead to broad lines, it offers a very wide chemical shift range of over 7000 ppm, making it highly sensitive to changes in the ligand sphere, oxidation state, and coordination geometry. nih.govchemrxiv.org

For diamagnetic Mo(VI) complexes like those derived from this compound, the ⁹⁵Mo chemical shift is a powerful tool for characterization. soton.ac.uk The coordination of different neutral ligands (L) to the MoOF₄ fragment results in distinct chemical shifts. For example, the complex [MoOF₄(Ph₃PO)] exhibits a quintet in its ⁹⁵Mo NMR spectrum at -270.0 ppm due to coupling with the four equivalent fluorine atoms. soton.ac.uk This contrasts sharply with the related dioxo complex, [MoO₂F₂(Ph₃PO)₂], which shows a triplet at -114 ppm. soton.ac.uk This demonstrates the utility of ⁹⁵Mo NMR in distinguishing between different oxofluoro species in solution. soton.ac.uk The chemical shift is influenced by the electron-donating ability of the coordinated ligands; stronger donors generally lead to increased shielding and a shift to lower frequency (more negative ppm values). nih.govchemrxiv.org

Table 2: ⁹⁵Mo NMR Data for Selected this compound(VI) Complexes
CompoundSolventChemical Shift (δ, ppm)Multiplicity
[MoOF₄(Ph₃PO)]CD₃CN-270.0Quintet
[MoOF₄(Me₃PO)]CD₂Cl₂-271.6Quintet

Data sourced from Levason et al., 2017. soton.ac.uk

Proton and Carbon NMR for Organic Ligands in Complexes

While ¹⁹F and ⁹⁵Mo NMR probe the inorganic core of the complex, Proton (¹H) and Carbon-13 (¹³C) NMR are essential for characterizing the organic ligands coordinated to the this compound moiety. soton.ac.uk These techniques confirm the presence and structure of the ligand and can provide evidence of its coordination to the metal center.

Upon coordination, the chemical shifts of the protons and carbons in the organic ligand typically change compared to the free, uncoordinated ligand. researchgate.netecust.edu.cn For instance, in complexes of the type [MoOF₄(L)], where L is an organic ligand like pyridine, acetonitrile, or triphenylphosphine oxide, the ¹H and ¹³C NMR signals of the ligand will be affected by the electron-withdrawing nature of the [MoOF₄] group. soton.ac.ukuleth.ca This can lead to downfield shifts of the ligand's resonances.

For example, the ¹H NMR spectrum of the acetonitrile ligand in [MoOF₄(MeCN)] shows a singlet at 1.97 ppm in CD₃CN. soton.ac.uk In more complex ligands, such as pyridine, hindered rotation about the Mo-N bond can sometimes be observed at low temperatures, leading to more complex spectra as the symmetry is lowered. uleth.ca ¹³C NMR provides complementary information, confirming the carbon skeleton of the ligand and showing shifts upon coordination. researchgate.netbhu.ac.in

Electronic Spectroscopy and Redox Characterization

Electronic spectroscopy provides information about the electronic structure and bonding in this compound systems, while redox characterization techniques like EPR spectroscopy are vital for studying related paramagnetic species.

UV-Visible Absorption and Luminescence Spectroscopy

The electronic spectra of Mo(VI) oxo complexes, including this compound derivatives, are typically dominated by intense ligand-to-metal charge transfer (LMCT) transitions in the ultraviolet region. lookchem.comresearchgate.net These transitions involve the excitation of an electron from a filled ligand-based orbital (often from the oxo or fluoro ligands) to an empty d-orbital on the Mo(VI) center. The energy of these LMCT bands is sensitive to the nature of the other ligands in the coordination sphere.

While many Mo(VI) compounds are not known for strong luminescence, related Mo(IV) and Mo(V) oxo complexes can exhibit luminescence. rsc.orgresearchgate.netrsc.orgacs.org For example, the related complex trans-[MoOF(pyridine)₄]BPh₄, a Mo(IV) species, displays a broad luminescence band with a maximum at 13000 cm⁻¹. rsc.orgresearchgate.netrsc.org This emission is characterized by a vibronic structure corresponding to the Mo=O stretching frequency (~950 cm⁻¹), indicating that the electronic transition is coupled to the vibration of the molybdenum-oxo bond. rsc.orgresearchgate.net Although detailed luminescence studies on Mo(VI)OF₄ itself are scarce, the study of related lower-valent species provides insight into the electronic excited states accessible in oxomolybdenum systems. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Molybdenum Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons. This compound(VI) is a d⁰ complex and is therefore diamagnetic and EPR-silent. However, its one-electron reduction product, the molybdenum(V) species [MoOF₄]⁻ or its adducts like [MoOF₄(L)]⁻, are paramagnetic (d¹) and can be readily studied by EPR. acs.org

For instance, the EPR spectrum of the [MoOF₅]²⁻ anion, which is structurally related to [MoOF₄(L)]⁻, shows characteristic g-values (gₐᵥ ≈ 1.91) and molybdenum hyperfine coupling constants (A(⁹⁵Mo)ₐᵥ ≈ 68 x 10⁻⁴ cm⁻¹). researchgate.net The observation of superhyperfine coupling to fluorine ligands is a definitive indicator of their presence in the first coordination sphere and provides a measure of the covalent character of the Mo-F bonds. These studies on Mo(V) species are crucial for understanding the redox chemistry of this compound systems and for characterizing the products of their electron-transfer reactions. acs.orgrsc.orgnih.gov

Table 3: Representative EPR Parameters for Related Mo(V) Oxohalide Complexes
Complexg-value (isotropic, g₀)Mo Hyperfine (A₀, 10⁻⁴ cm⁻¹)
[MoOF₅]²⁻1.91068.2
[MoOCl₄(H₂O)]⁻1.94450.1

Note: Data for complexes structurally related to the one-electron reduced form of this compound. The parameters are highly sensitive to the specific ligand environment. researchgate.net

Advanced Spectroscopic Methods (e.g., Wavelength-Selective IRMPD, X-ray Photoelectron Spectroscopy, Photoluminescence)

Advanced spectroscopic techniques provide deeper insights into the structural and electronic properties of this compound and related systems.

Wavelength-Selective Infrared Multiple-Photon Dissociation (IRMPD) Spectroscopy

While direct wavelength-selective IRMPD studies on isolated this compound are not widely reported, this technique has been effectively used to determine the intrinsic structure of other gas-phase oxo-molybdenum complexes. For example, in studies of oxo-molybdenum complexes with dithiolene ligands, IRMPD spectroscopy, in conjunction with density functional theory (DFT) calculations, has allowed for the assignment of vibrational frequencies for key functional groups, including the Mo=O stretch. nih.gov This method is powerful for elucidating the geometry and bonding within such molecules in the absence of crystal packing forces. For related molybdenum oxide species, IRMPD has also been instrumental in characterizing their structures. hud.ac.uk

X-ray Photoelectron Spectroscopy (XPS)

X-ray photoelectron spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For molybdenum compounds, XPS is particularly useful for determining the oxidation state of the molybdenum atom.

The binding energy of the Mo 3d electrons is characteristic of the oxidation state. In molybdenum oxides, the Mo 3d₅/₂ binding energy for Mo(VI) in MoO₃ is typically observed around 232.5-233.0 eV, while for Mo(IV) in MoO₂, it is found at lower binding energies, approximately 229.3 eV. edaq.comulb.be For this compound(VI), the presence of highly electronegative fluorine atoms is expected to shift the Mo 3d binding energy to a higher value compared to MoO₃. This is due to the increased withdrawal of electron density from the molybdenum center.

The table below provides a comparative overview of Mo 3d₅/₂ binding energies for various molybdenum compounds, which helps in estimating the expected range for MoOF₄.

Compound Molybdenum Oxidation State Mo 3d₅/₂ Binding Energy (eV) Reference
Mo (metal)0~228.0 edaq.com
MoO₂+4~229.3 edaq.comulb.be
Mo(V) species+5231.6 - 231.9 edaq.com
MoO₃+6~232.5 - 233.0 edaq.comulb.be
MoOF₄ (estimated)+6>233.0

Photoluminescence

Direct photoluminescence studies on this compound are scarce in the literature. However, investigations into the luminescence properties of a closely related compound, trans-[MoOF(pyridine)₄]BF₄, provide valuable insights. cambridge.orgals-japan.comiaea.org This complex exhibits a broad luminescence band with a maximum at approximately 13,000 cm⁻¹. cambridge.orgals-japan.comiaea.org The vibronic structure resolved in the luminescence spectrum shows intervals corresponding to the molybdenum-oxo stretching frequency, which is observed at around 953 cm⁻¹ in the Raman spectrum. cambridge.orgals-japan.com

The study of the pressure dependence of the luminescence of trans-[MoOF(pyridine)₄]BF₄ reveals a red-shift of -8 cm⁻¹ kbar⁻¹, indicating changes in the metal-ligand bonding and geometry under pressure. cambridge.orgals-japan.comiaea.org While no luminescence was detected for matrix-isolated MoOF₄ in earlier studies, the behavior of the pyridine adduct suggests that the oxo-molybdenum fluoride (B91410) core can be part of a luminescent system.

Compound Luminescence Maximum (cm⁻¹) Vibronic Structure (Mo=O stretch, cm⁻¹) Reference
trans-[MoOF(pyridine)₄]BF₄~13,000~950 cambridge.orgals-japan.comiaea.org

Reactivity and Mechanistic Studies of Tetrafluoro Oxo Molybdenum

Ligand Exchange and Substitution Reactions

Ligand exchange reactions in coordination compounds, including tetrafluoro(oxo)molybdenum (MoOF₄), involve the replacement of one or more ligands in the coordination sphere of the central metal ion by other ligands. libretexts.org These reactions are fundamental to understanding the reactivity and catalytic potential of such complexes. The mechanisms of these reactions can vary and are influenced by several factors, including the nature of the metal, the ligands, and the reaction conditions.

Mechanisms of Ligand Displacement

Ligand displacement reactions in octahedral complexes, a common geometry for molybdenum compounds, can proceed through a continuum of mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). dalalinstitute.comlibretexts.org

Dissociative (D) Mechanism: This is a two-step process where a ligand first dissociates from the metal center, forming an intermediate with a lower coordination number. This is followed by the coordination of the incoming ligand. dalalinstitute.comlibretexts.org For 18-electron complexes, this is a more likely pathway as it involves a 16-electron intermediate, avoiding a 20-electron transition state. libretexts.org The rate of this reaction is typically dependent only on the concentration of the starting complex (first-order). dalalinstitute.com

Associative (A) Mechanism: In this mechanism, the incoming ligand first attacks the metal center, forming an intermediate with a higher coordination number. Subsequently, the leaving group detaches. dalalinstitute.comlibretexts.org This pathway is more common for complexes with fewer than 18 electrons, such as 14- and 16-electron complexes of group 10 metals. libretexts.org The reaction rate depends on the concentrations of both the complex and the incoming ligand (second-order). dalalinstitute.com

Interchange (I) Mechanism: This mechanism is considered a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing. There is no distinct intermediate formed. dalalinstitute.com The interchange mechanism can be further classified as dissociative interchange (Id) or associative interchange (Ia), depending on the degree of bond breaking or bond making in the transition state. Most ligand displacement reactions are believed to occur via the interchange route. dalalinstitute.com

Studies on molybdenum(VI) oxide tetrafluoride complexes with neutral O-donor ligands like acetonitrile (B52724) have shown that these complexes undergo ligand substitution. For example, [MoOF4(MeCN)] reacts with ligands such as tetrahydrofuran (B95107) (thf), triphenylphosphine (B44618) oxide (Ph3PO), and dimethyl sulfoxide (B87167) (dmso) to form six-coordinate [MoOF4(L)] complexes. researchgate.net The precise mechanism for MoOF₄ itself is not extensively detailed in the provided results, but the reactivity of its derivatives suggests that ligand displacement is a key reaction pathway.

Factors Influencing Coordination Lability and Selectivity

The lability (the rate at which ligands are exchanged) and selectivity (the preference for one incoming ligand over another) of coordination complexes are influenced by a variety of electronic and steric factors.

Electronic Factors:

Oxidation State and Electron Configuration of the Metal: Generally, metal ions with higher charges are expected to bind ligands more tightly, leading to less lability. libretexts.org However, there are exceptions; for instance, Mo(V) compounds are more labile than Mo(III) compounds, indicating that factors other than just charge are at play. libretexts.org The d-electron configuration is crucial; complexes with electrons in anti-bonding e.g., orbitals are more labile. uci.edu

Ligand Field Stabilization Energy (LFSE): The LFSE can influence the activation energy for substitution reactions. Complexes with high LFSE are often more inert. uci.edu

π-Acceptor and π-Donor Properties of Ligands: Strong π-acceptor ligands can slow down the dissociation of other ligands, while π-donor ligands can speed it up. uci.edu

Basicity of the Incoming Ligand: In associative reactions, the rate often increases with the basicity of the incoming ligand. uci.edu

Steric Factors:

Size of the Metal Ion: Larger metal ions can often accommodate a higher coordination number. libretexts.org For a given metal, lability can be influenced by ionic radius. libretexts.org

Size and Shape of Ligands: Bulky ligands can increase steric hindrance, which can favor dissociative mechanisms by relieving steric strain in the transition state. dalalinstitute.com Conversely, very bulky ligands can hinder the approach of an incoming ligand in an associative mechanism. The steric properties of phosphine (B1218219) ligands, for example, have been shown to be a primary factor controlling the first step of some oxygen atom transfer reactions. nih.gov

Coordination Number and Geometry: The geometry of the complex plays a significant role. For instance, square planar complexes often undergo associative substitution. uci.edu

In the context of oxomolybdenum complexes, the nature of the dithiolate ligands has been shown to significantly control the reduction potential of the molybdenum center, which in turn can influence its reactivity. nih.gov The substituent position and electronic properties of ligands in molybdenum(VI) dioxo complexes also affect their catalytic activity in oxygen atom transfer reactions. whiterose.ac.uk

Oxo Transfer and Oxygen Atom Transfer (OAT) Reactions

Oxo transfer and oxygen atom transfer (OAT) are hallmark reactions of high-valent molybdenum complexes, including those analogous to this compound. These reactions are fundamental in both industrial catalysis and biological systems, where molybdoenzymes catalyze the transfer of an oxygen atom to or from a substrate. nih.gov

Oxidation of Organic Substrates Mediated by MoF4O Systems and Analogs

Molybdenum complexes are known to act as catalysts for the oxidation of various organic substrates. rsc.orgnih.gov These reactions are crucial in organic synthesis for introducing or modifying functional groups. thalesnano.com While direct data on MoF₄O is limited, its analogs, particularly other oxomolybdenum(VI) species, provide significant insight into this reactivity.

Polymer-supported molybdenum complexes have been shown to effectively catalyze the oxidation of substrates like styrene (B11656), ethylbenzene (B125841), and phenol. rsc.org For instance, the oxidation of styrene can yield products such as styrene oxide, benzaldehyde (B42025), and 1-phenylethane-1,2-diol. rsc.org Similarly, ethylbenzene can be oxidized to benzaldehyde and other products. rsc.org The use of environmentally benign oxidants like molecular oxygen or hydrogen peroxide is a key goal in this area. nih.gov

The general mechanism for OAT reactions catalyzed by dioxo-Mo(VI) complexes involves the reduction of the Mo(VI) center to Mo(IV) upon transferring an oxygen atom to a substrate (e.g., a phosphine). The resulting Mo(IV) species can then be re-oxidized by an oxygen donor (e.g., a sulfoxide) to regenerate the active Mo(VI) catalyst, completing the catalytic cycle.

Table 1: Products from the Oxidation of Organic Substrates with Molybdenum Catalysts

SubstrateOxidation ProductsReference
StyreneStyrene oxide, benzaldehyde, 1-phenylethane-1,2-diol, benzoic acid, phenylacetaldehyde rsc.org
EthylbenzeneBenzaldehyde, phenyl acetic acid, styrene, 1-phenylethane-1,2-diol rsc.org
PhenolCatechol, p-hydroquinone rsc.org

Reduction Processes and Active Site Mimicry in Biological Contexts

Molybdenum is an essential element in the active sites of numerous enzymes that catalyze OAT reactions. nih.gov These molybdoenzymes fall into families such as sulfite (B76179) oxidase and DMSO reductase. nih.gov Synthetic model complexes, or "mimics," of these active sites are crucial for understanding the enzymatic mechanisms.

The reduction of dioxo-Mo(VI) complexes is a key step in their catalytic cycles. For example, reaction with phosphines like PPh₃ can lead to the formation of Mo(V) dimers or, with stronger reducing agents like PMe₃, to stable Mo(IV) complexes. nih.gov These reduced molybdenum species are then capable of abstracting an oxygen atom from a substrate.

Bioinspired molybdenum complexes containing ligands that mimic the pterin (B48896) cofactor found in molybdoenzymes have been developed. acs.org For example, complexes with pyrimidine- and pyridine-2-thiolate (B1254107) ligands have been shown to be active catalysts for the reduction of perchlorate (B79767) (ClO₄⁻) to chloride (Cl⁻), mimicking the function of perchlorate reductase. acs.org This process involves the reduction of the Mo(VI) center by a sacrificial oxygen acceptor like PPh₃ to generate a reactive Mo(IV) species that then reduces the perchlorate. acs.org

The design of these mimics often involves creating a coordination environment around the molybdenum that is structurally and functionally similar to the enzyme's active site. nih.gov This can involve using specific ligands to replicate the catalytic pockets of enzymes. nih.gov

Kinetic and Thermodynamic Parameters of OAT Reactions

The kinetics and thermodynamics of OAT reactions provide deep insights into the reaction mechanisms. Studies on model systems have elucidated the factors that govern the rates of these reactions.

Kinetic studies of the reaction between dioxo-Mo(VI) complexes and phosphines have shown that the reaction often proceeds through the formation of an intermediate where the phosphine is bound to an oxo ligand. researchgate.net The reactivity of the phosphines often correlates with their basicity. researchgate.net For some systems, the rate-determining step has been identified as the initial OAT from the Mo(VI) complex to the oxygen acceptor. acs.org

Activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can help to distinguish between different mechanistic pathways. For example, negative activation entropies are consistent with an associative mechanism where the transition state is more ordered than the reactants. researchgate.net In a study of manganese(IV)-oxo complexes, it was found that activation barriers were predominantly controlled by enthalpic factors. rsc.org

The thermodynamic driving force of the reaction is also critical. The reduction of perchlorate to chlorate (B79027) by a Mo(IV) species, for instance, has been calculated to be a highly exergonic process with low kinetic barriers. acs.org

Table 2: Kinetic Data for OAT Reactions

ReactionKey Kinetic FindingReference
[MoO₂(mnt)₂]²⁻ + PhosphinesReactivity sequence (PEt₃ > PEt₂Ph > PEtPh₂ > PPh₃) reflects phosphine basicity. researchgate.net
[MoO₂L₂] + PPh₃ (L = PymS, PyS, 4-MePyS)OAT is 5 times faster for the PymS system than for the PyS and 4-MePyS systems. nih.gov
Mo(V)₂O₃I₂(dtc)₂ + Pyridine-N-oxidesSaturation kinetics observed, indicating a pre-equilibrium step. Electron-releasing groups on the N-oxide slow the reaction. nova.edu
Catalytic reduction of ClO₄⁻ by [MoO₂L₂]/PPh₃The rate-determining step is the initial OAT from [MoO₂L₂] to PPh₃. acs.org

Bridging Chemistry and Oligomerization

The ability of this compound to form bridged structures is a central feature of its chemistry, leading to the formation of a diverse array of dimeric and polymeric species. Both oxygen and halogen atoms can act as bridging ligands, giving rise to complex architectures.

While solid this compound itself is a coordination polymer linked by bridging fluorine atoms, its reaction chemistry provides access to various oxo-bridged species. wikipedia.org These reactions often involve hydrolysis or reaction with oxygen-containing reagents.

The formation of the dimeric anion [Mo₂O₂F₉]⁻, which features a fluorine bridge, can be seen as a result of the Lewis acidic behavior of MoOF₄ in the presence of fluoride (B91410) ions. researchgate.net However, under certain conditions, oxo-bridged structures can be formed. For instance, the reaction of [MoO₂(L–O)]PF₆ with PPh₃ in solvents other than methanol (B129727) leads to the formation of the Mo(V) dimer (L–O)OMo(μ-O)MoO(L–O)₂. rsc.org This demonstrates the propensity of lower-valent molybdenum species, often formed via reduction of Mo(VI) precursors like MoOF₄, to form stable μ-oxo bridged dimers.

Furthermore, solvothermal synthesis techniques have yielded novel polyoxofluoromolybdate clusters. An example is the {Mo₄O₁₂F₂}²⁻ cluster, which contains two {MoO₄F₂} octahedra sharing an edge defined by the fluoride ligands. researchgate.net These complex structures highlight the rich oligomerization chemistry accessible from molybdenum oxyfluoride precursors, often involving a combination of oxo and fluoro bridges.

A specific example of an oxo-bridged binuclear molybdenum(V) complex is μ-oxo-bis(oxo(2,2'-methyliminodiethanethiolato)molybdenum(V)), Mo₂O₃(NCH₃(C₂H₄S)₂)₂. osti.gov This compound, synthesized from molybdenum precursors, exemplifies the stable [Mo₂O₃]⁴⁺ core, where two molybdenum centers are bridged by an oxygen atom.

The table below summarizes key vibrational frequencies for the Mo=O bond in different molybdenum species, providing insight into the nature of the molybdenum-oxygen bond in terminal and bridging environments.

Compound/IonVibrational Frequency (ν(Mo=O)) [cm⁻¹]Reference
MoOF₄ (gaseous)1045 iaea.org
[Mo₂O₄F₆]²⁻- researchgate.net
[Mo₂O₃(NCH₃(C₂H₄S)₂)₂]1667 (terminal) osti.gov

In the solid state, MoOF₄ exists as a coordination polymer with endless chains of octahedrally coordinated molybdenum atoms linked by cis-bridging fluorine atoms. wikipedia.org This inherent tendency to form fluorine bridges is also prominent in its reaction chemistry.

The reaction of MoOF₄ with alkali metal fluorides in anhydrous hydrogen fluoride (aHF) solutions leads to the formation of salts containing the dimeric anion [Mo₂O₂F₉]⁻. researchgate.net Single-crystal X-ray diffraction studies of compounds like Rb[Mo₂O₂F₉] have revealed the structure of this anion, which consists of two MoOF₄ units linked by a single bridging fluorine atom. researchgate.net The Mo-F-Mo bridge is a key feature of this system.

The formation of such anions is a result of the Lewis acidity of MoOF₄, where it accepts a fluoride ion to form [MoOF₅]⁻, which can then dimerize. The equilibrium between [MoOF₅]⁻ and [Mo₂O₂F₉]⁻ in HF solutions has been studied, indicating the relative stability of the fluorine-bridged dimer. uleth.ca

The table below presents selected bond lengths for a representative halogen-bridged system, illustrating the geometry around the molybdenum centers.

CompoundMo-F(terminal) Bond Length (Å)Mo-F(bridging) Bond Length (Å)Reference
Rb[Mo₂O₂F₉]-- researchgate.net
[MoOF₄]n (solid)~1.83~2.06 and ~2.26 wikipedia.org

Interaction with Organometallic Species and Halogenation Reactions

This compound engages in a variety of reactions with organometallic reagents and is also a key participant in halogenation and halide exchange reactions. These reactions are fundamental to the synthesis of a wide range of organometallic and inorganic molybdenum compounds.

The reaction of molybdenum hexafluoride with hexamethyldisiloxane (B120664), (Me₃Si)₂O, in acetonitrile provides a convenient route to the acetonitrile adduct of this compound, [MoOF₄(MeCN)]. wikipedia.orgresearchgate.net This adduct is a valuable starting material for the synthesis of other complexes. For example, it reacts with various neutral O- and N-donor ligands to form six-coordinate [MoOF₄(L)] complexes. researchgate.net The use of silyl (B83357) compounds as a source of oxygen for the conversion of MoF₆ to MoOF₄ highlights a key interaction with organosilicon reagents.

The interaction of MoOF₄ with other organometallic reagents can lead to more complex transformations. While direct reactions with highly nucleophilic organometallics like Grignard or organolithium reagents are not extensively detailed in the provided search results, the general reactivity of such reagents with metal-oxo species suggests the possibility of addition to the Mo=O bond or substitution of the fluoride ligands. libretexts.orgsaskoer.calibretexts.orgvaia.comyoutube.com

MoOF₄ also participates in halogen exchange reactions. For instance, reactions with reagents like PCl₃, AsCl₃, and SbCl₃ can lead to the substitution of fluoride for chloride, although these reactions can often result in mixtures of products. uleth.ca The synthesis of MoCl₆ has been achieved through a halide exchange reaction between MoF₆ and BCl₃, and similar principles can apply to MoOF₄. researchgate.net These reactions underscore the potential of MoOF₄ as a precursor for mixed-halide and non-fluoride molybdenum compounds.

The following table provides examples of reactions involving MoOF₄ with organometallic and halogenating agents.

ReactantsProduct(s)Reference(s)
MoF₆ + (Me₃Si)₂O + CH₃CN[MoOF₄(MeCN)] + 2 (CH₃)₃SiF wikipedia.orgresearchgate.net
MoOF₄ + MF (in aHF) (M = Li-Cs)M[Mo₂O₂F₉] researchgate.net
MoOF₄ + NOF (in HF)[NO][MoOF₅] uleth.ca
MoF₆ + BCl₃MoCl₆ researchgate.net

Computational Chemistry and Theoretical Approaches to Tetrafluoro Oxo Molybdenum

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in characterizing the electronic landscape and bonding framework of tetrafluoro(oxo)molybdenum. These theoretical investigations provide a microscopic view of the interactions between the constituent atoms.

Density Functional Theory (DFT) for Ground and Excited States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules like this compound. mdpi.comchemrxiv.org DFT calculations are used to determine the ground and excited state electronic structures, offering a balance between computational cost and accuracy. mdpi.comnih.gov These methods have been successfully applied to calculate various spectroscopic features, including UV-vis, NMR, and EPR spectra for a range of inorganic compounds, including oxo-molybdenum complexes. nih.gov For instance, hybrid exchange-correlation functionals, which incorporate a portion of Hartree-Fock exchange, have been shown to provide excellent agreement between theoretical predictions and experimental data for molybdenum compounds. chemrxiv.orgnih.gov

The application of DFT allows for the elucidation of electronic transitions, such as ligand-to-metal charge-transfer (LMCT) transitions, which are crucial for understanding the optical properties of the molecule. nih.gov Furthermore, DFT calculations can predict the geometries of the ground and low-lying excited states for both neutral and anionic species of molybdenum oxide clusters. researchgate.net

Theoretical Analysis of Mo-O and Mo-F Bond Characteristics and Orders

Theoretical analyses, primarily through DFT, have provided detailed insights into the nature of the molybdenum-oxygen (Mo-O) and molybdenum-fluorine (Mo-F) bonds in this compound. These studies reveal the ionic and covalent contributions to these bonds.

The Mo-O bond in related oxomolybdenum compounds is characterized as a triple bond, consisting of one σ bond and two π bonds. researchgate.net This multiple bond character is a key feature of high-valent oxomolybdenum species. mdpi.com In contrast, the Mo-F bonds are found to be highly ionic. researchgate.net Computational studies have been employed to determine bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography. For example, in a related complex, trans-[MoOF(pyridine)₄]BPh₄, the average Mo-O bond length was determined to be 1.67 Å.

The strength and nature of these bonds are influenced by various factors, including the electronic effects of other ligands in the coordination sphere. For instance, the trans influence, where a ligand influences the bond trans to it, has been quantified through computational models. nih.gov

Frontier Molecular Orbital Analysis and Electron Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. numberanalytics.comru.nlimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and stability. researchgate.net

For oxomolybdenum complexes, FMO analysis helps in understanding the nature of electronic transitions. For example, the low-energy electronic transitions in some oxomolybdenum(IV) complexes are assigned as d(xy) → d(xz), d(yz) transitions, which correspond to an n → π* transition within the Mo≡O framework. nih.gov The distribution of electrons within the molecule, including the localization of the HOMO and LUMO, can be visualized and quantified through computational methods. ru.nlresearchgate.net This provides valuable information about the reactive sites within the molecule. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. By mapping out potential energy surfaces, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway.

Reaction Energy Profiles and Transition State Analysis

Computational methods are used to construct reaction energy profiles, which depict the energy of the system as it progresses from reactants to products. chemguide.co.uklibretexts.org These profiles reveal the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. libretexts.org The peak of this barrier corresponds to the transition state, a transient and unstable arrangement of atoms. chemguide.co.uklibretexts.org

For reactions involving oxomolybdenum complexes, such as oxygen atom transfer, DFT calculations have been used to determine the reaction mechanism. nih.gov These studies can predict whether a reaction proceeds through an associative or dissociative pathway and can calculate the enthalpy of activation (ΔH‡), which can be compared with experimental kinetic data. nih.gov The identification and characterization of transition states are crucial for understanding the factors that control the reaction rate and selectivity. nih.gov

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior and conformational changes of molecules over time. ntu.edu.twnih.gov By solving Newton's equations of motion for the atoms in a system, MD simulations can track the trajectory of each atom, revealing how the molecule moves and changes its shape. ntu.edu.tw

Solvent Effects (e.g., SMD Model) on Reactivity

The reactivity of chemical compounds is profoundly influenced by the solvent in which they are dissolved. Computational models, particularly implicit solvation models like the Solvation Model based on Density (SMD), have become indispensable tools for predicting and understanding these solvent effects. numberanalytics.comresearchgate.net The SMD model treats the solvent as a continuous medium characterized by its bulk properties, such as the dielectric constant, and calculates the solvation free energy based on the solute's electron density. researchgate.net This approach allows for the efficient yet accurate estimation of how a solvent will affect the stability of reactants, transition states, and products, thereby influencing reaction rates and equilibria.

In the context of molybdenum complexes, computational studies have demonstrated that solvent molecules can directly participate in reactions or alter the electronic structure of the metal center. For instance, in certain oxo-molybdenum systems, a coordinated solvent molecule can be displaced, or its presence can influence the energies of molecular orbitals, thereby affecting the complex's redox potential and reactivity. nih.gov Studies on related molybdenum compounds have utilized the SMD model to evaluate the relative stability of different species in solution, confirming that solvent interactions can drive reactions towards specific products. cnr.it For example, the model has been used to show that certain reactions are strongly shifted to the right in aqueous environments. cnr.it While direct computational studies on the solvent effects on this compound using the SMD model are not extensively detailed in the provided results, the principles derived from similar systems are highly applicable. The high polarity of the Mo=O and Mo-F bonds in MoOF₄ suggests that its reactivity would be significantly modulated by the solvent environment.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. Theoretical calculations can provide valuable insights into various forms of spectroscopy, including vibrational (Infrared and Raman), electronic (UV-Vis), and electron paramagnetic resonance (EPR).

Vibrational Spectroscopy: Density Functional Theory (DFT) calculations are routinely used to compute the vibrational frequencies of molecules. acs.orgnih.gov For instance, in studies of adducts of MoOF₄, vibrational frequency calculations have been performed to aid in the characterization of the synthesized compounds by Raman spectroscopy. acs.orgnih.gov These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule. For related molybdenum oxide fluorides, theoretical spectra have been compared with experimental data to confirm the identity of the species formed. researchgate.net

Electronic Spectroscopy: The electronic spectrum of MoOF₄ has been a subject of theoretical investigation. Symmetry-adapted cluster-configuration interaction (SAC-CI) methods have been employed to calculate the excited states and to assign the peaks observed in the visible-UV spectrum. qcri.or.jp These calculations have been shown to reproduce experimental excitation energies and intensities with good accuracy, leading to more reliable assignments of electronic transitions than previous interpretations. qcri.or.jp The transitions are often characterized as ligand-to-metal charge transfer (LMCT) excitations. qcri.or.jp

EPR Spectroscopy: For paramagnetic species derived from or related to MoOF₄, such as certain Mo(V) complexes, DFT is used to calculate EPR spectral parameters like g-tensors and hyperfine coupling constants. nih.gov These calculations are highly sensitive to the molecular geometry, including bond lengths and angles. nih.gov Studies have shown that the choice of the exchange-correlation functional and the inclusion of relativistic effects are crucial for obtaining accurate predictions of EPR parameters. nih.gov For example, in the study of [MoVOX₄]⁻ type complexes, different functionals and basis sets were tested to find the best agreement with experimental data. nih.gov

The table below summarizes some of the key spectroscopic parameters of this compound and related species that have been investigated using computational methods.

Spectroscopic TechniqueParameterComputational MethodKey Findings
Vibrational Vibrational FrequenciesDFT (B3LYP)Aids in the assignment of experimental Raman spectra of MoOF₄ adducts. acs.orgnih.gov
Electronic (UV-Vis) Excitation EnergiesSAC-CIReproduces experimental spectra well and assigns peaks to 1E excited states. qcri.or.jp
EPR g-tensors, Hyperfine CouplingDFT (various functionals)Predictions are highly sensitive to molecular geometry and the chosen functional. nih.gov

Structure-Property Relationships Derived from Theoretical Calculations

Theoretical calculations provide a deep understanding of the relationship between the molecular structure of this compound and its chemical and physical properties. By computing electronic structures and various molecular properties, researchers can elucidate the nature of chemical bonds and predict reactivity.

Bonding and Electronic Structure: Computational studies, such as those using Self-Consistent Field (SCF) and SAC-CI methods, have revealed the nature of bonding in MoOF₄. qcri.or.jp Although molybdenum has a formal oxidation state of +6, the Mo-F and Mo=O bonds exhibit significant covalent character due to back-donation from the ligands to the metal. qcri.or.jp Calculations show that the net charge on the molybdenum atom is considerably lower than its formal oxidation state. qcri.or.jp Natural Bond Orbital (NBO) analysis, often coupled with DFT calculations, provides further insights into the bonding and electronic properties of MoOF₄ and its adducts. uleth.ca

Reactivity and Lewis Acidity: Theoretical calculations have been instrumental in understanding the Lewis acid behavior of MoOF₄. acs.orgnih.govuleth.ca By computing the structures and energetics of adducts with Lewis bases like pyridine (B92270), researchers can rationalize the observed chemical behavior. acs.orgnih.govuleth.ca For instance, calculations can explain why MoOF₄ forms different types of adducts compared to the related compound MoF₅. acs.orgnih.gov The nucleophilic reactivity of the oxo ligand in d⁰ molybdenum complexes has also been investigated through computational methods, revealing that the oxo group can participate in reactions. nih.govrsc.org

Redox Properties: The electronic structure, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is directly related to the redox properties of a molecule. In related oxomolybdenum complexes, theoretical calculations have been used to understand how changes in ligand coordination affect the HOMO-LUMO gap and, consequently, the redox potential. nih.gov For oxomolybdenum tetrathiolate complexes, DFT calculations have shown that both electronic and structural factors contribute to differences in their Mo(V)/Mo(IV) reduction potentials. nih.gov These studies highlight how the covalent interaction between molybdenum and its ligands, which can be quantified by calculations, influences the electronic properties and reactivity. nih.gov

The following table presents key structure-property relationships for this compound and related compounds as determined by theoretical calculations.

PropertyStructural FeatureComputational Insight
Bonding Mo-F and Mo=O bondsSignificant covalent character with back-donation from ligands to Mo. qcri.or.jp
Lewis Acidity Formation of adductsDFT and NBO analysis elucidate bonding and structural properties of adducts. acs.orgnih.govuleth.ca
Reactivity Oxo ligandCan exhibit nucleophilic character in d⁰ molybdenum complexes. nih.govrsc.org
Redox Potential Ligand environmentCovalency of Mo-ligand bonds influences HOMO-LUMO gap and reduction potentials. nih.govnih.gov

Catalytic and Transformative Applications of Tetrafluoro Oxo Molybdenum Derivatives

Applications in Organic Synthesis

High-valent oxo-molybdenum complexes, including derivatives of tetrafluoro(oxo)molybdenum, have emerged as powerful catalysts for a variety of organic reactions. rsc.org Their reactivity, which can be finely tuned by modifying the ligand sphere, allows for selective transformations under often mild conditions.

Molybdenum-catalyzed epoxidation is a cornerstone of industrial chemistry, notably for the production of propylene (B89431) oxide, and a valuable method for laboratory-scale synthesis of complex olefins. acs.org The mechanism of this transformation has been a subject of extensive research, with two primary pathways proposed: a direct oxygen atom transfer and a multi-step process involving a peroxymetallacycle intermediate. acs.org

Molybdenum(VI) diperoxo complexes of the type [MoO(O₂₎₂LL'] (where L and L' are ligands such as phosphine (B1218219) oxides) are effective for olefin epoxidation. acs.org Theoretical studies have shed light on the long-debated mechanism, favoring a single-step reaction as proposed by Sharpless over a multi-step pathway. acs.org The reaction is highly exothermic. acs.org

Catalyst design plays a crucial role in the efficiency of olefin epoxidation. For instance, (η⁵-C₅R₅)MoO₂Cl complexes are highly active catalysts for the epoxidation of olefins like cyclooctene, styrene (B11656), and 1-octene (B94956) using tert-butyl hydroperoxide (TBHP) as the oxidant. acs.orgresearchgate.net The activity of these catalysts can even surpass that of the well-established MeReO₃/H₂O₂ system. acs.org Molybdenum-based nanocatalysts, specifically mixed oxides containing molybdenum and other metals like niobium or tungsten, have shown high selectivity (92–96%) and conversion (84–95%) in the epoxidation of bulky, bio-based olefins such as methyl oleate (B1233923) under mild conditions. rsc.orgrsc.org

The choice of oxidant and solvent also significantly influences the reaction outcome. While alkyl hydroperoxides are common, hydrogen peroxide is also utilized. rsc.org The catalytic systems can be heterogeneous, employing molybdenum species supported on materials like silica (B1680970) or within metal-organic frameworks (MOFs), or homogeneous. mdpi.comscience.gov Supported molybdenum oxo species often exhibit enhanced stability and reusability. mdpi.com

Table 1: Performance of Various Molybdenum-Based Catalysts in Olefin Epoxidation

Catalyst/System Olefin Oxidant Conversion (%) Selectivity (%) Source(s)
Mo(75D)M-0.3 (M = Nb, W) Methyl Oleate TBHP 84-95 92-96 rsc.orgrsc.org
(η⁵-C₅Bz₅)MoO₂Cl Cyclooctene TBHP High High acs.orgresearchgate.net
[MoO(O)(O₂)₂(dmpz)₂] cis-Cyclooctene - - Selective Epoxide rsc.org
[MoO₃(Hpto)]·H₂O Methyl Oleate TBHP 96 100 (to monoepoxide) mdpi.com
[MoO₃(Hpto)]·H₂O Methyl Linoleate TBHP - - mdpi.com
Molybdenum-containing MOFs Alkenes/Allylic Alcohols - - Size-selective mdpi.com

This table is interactive and allows for sorting and filtering of the data.

Molybdenum(VI) cis-dioxo complexes have been synthesized and utilized as stable and selective catalysts for the sulfoxidation of sulfides. nih.gov These catalysts demonstrate chemoselectivity, enabling the oxidation of sulfides even in the presence of other reactive functional groups. nih.gov This is particularly valuable in complex total synthesis processes. nih.gov The reactions can be designed to be environmentally friendly by using hydrogen peroxide as the oxidant in aqueous media. nih.gov

The oxidation of phosphines to phosphine oxides is another key transformation catalyzed by dioxo-Mo(VI) complexes, often studied to understand the fundamental mechanism of oxygen atom transfer (OAT) reactions. nih.gov These reactions are relevant to the function of biological oxotransferase enzymes. nih.govnih.gov The reaction typically proceeds through the formation of a phosphoryl intermediate, which then undergoes solvolysis. nih.gov The rate of this OAT reaction is influenced by both the steric and electronic properties of the phosphine substrate and the ligands on the molybdenum center. nih.gov

Table 2: Selective Oxidation of Sulfides with Molybdenum Catalysts

Catalyst Substrate Product Key Findings Source(s)
Molybdenum(VI) cis-dioxo catalysts (8-10) Various organic sulfides Sulfoxides High chemoselectivity, tolerant of water and H₂O₂ nih.gov
Sugar-derived cis-dioxo Mo(VI) complexes Various organic sulfides Sulfoxides Recyclable catalyst, first-order kinetics rsc.org
Molybdenum-based metallomicellar catalyst Organic sulfides Sulfoxides or Sulfones Controlled and selective oxidation in aqueous medium researchgate.net
Cp′Mo(CO)₃Cl Dialkyl, aryl-alkyl, benzylic sulfides Sulfoxides or Sulfones Mild and selective with H₂O₂ or TBHP researchgate.net

This table is interactive and allows for sorting and filtering of the data.

A significant advancement in sustainable energy research is the use of molecular molybdenum-oxo complexes as catalysts for the generation of hydrogen gas from water. researchgate.netnih.govberkeley.edu This represents a paradigm shift, as high-valent metal-oxo species were traditionally viewed as oxidation catalysts. rsc.org A specific molybdenum-oxo complex has been shown to catalytically produce hydrogen from neutral buffered water and even seawater with high turnover frequencies and numbers. berkeley.edu

The catalytic cycle is proposed to involve a Mo(II) species that reductively cleaves water to release H₂. berkeley.edu More recent work has explored (oxo)molybdenum(V) corrole (B1231805) complexes for hydrogen evolution. researchgate.netnih.gov These studies investigate how proton-assisted two-electron reduction can generate a highly reactive molybdenum(III) species capable of reducing protons to hydrogen gas. nih.gov Under heterogeneous conditions, one such catalyst demonstrated a 97% Faradaic efficiency for the hydrogen evolution reaction (HER) from acidic water, highlighting the potential of molybdenum-based complexes in green energy applications. researchgate.netnih.gov

Advanced Polymerization Chemistry

Derivatives of this compound are precursors to highly active catalysts in the field of polymer chemistry, particularly in olefin metathesis and ring-opening polymerization.

Molybdenum oxo-alkylidene complexes are highly effective catalysts for olefin metathesis. nih.gov The development of well-characterized, metathetically active molybdenum oxo-alkylidene complexes has been a significant achievement, as they were previously elusive compared to their imido analogues. nih.gov Cationic d⁰ Group 6 olefin metathesis catalysts, including molybdenum oxo-alkylidenes, often show superior activity compared to their neutral counterparts, and their performance can be further enhanced by immobilization on supports like silica. rsc.org

For instance, cationic molybdenum oxo-alkylidene complexes stabilized by N-heterocyclic carbenes (NHCs) have been developed. rsc.org When immobilized on silica, one such complex demonstrated the highest productivity among existing molybdenum oxo-alkylidene catalysts for terminal olefins. rsc.org The nature of the anionic ligands also plays a critical role in tuning the catalytic activity. ethz.ch For example, the use of a weakly σ-donating nonafluoro-tert-butoxy ligand significantly boosts the catalytic performance in the metathesis of both terminal and internal olefins. ethz.ch

In situ generation of olefin metathesis catalysts from Mo(VI)-oxo complexes, such as MoOCl₂(OR)₂(OEt₂), has also been demonstrated. nih.govnih.gov The catalytic activity of these in situ generated species is correlated with the electron-withdrawing character of the alkoxide ligands. nih.govnih.gov

Table 3: Activity of Molybdenum Oxo-Alkylidene Metathesis Catalysts

Catalyst System Metathesis Type Key Features Source(s)
[Mo(O)(CHCMe₃)(IMes)(O-1,3-dimesityl-C₆H₃)⁺] on Silica Alkene Metathesis High productivity for terminal olefins rsc.org
Mo(O){=CH-4-(MeO)C₆H₄}(THF)₂{ORF₉}₂ Terminal & Internal Olefins High activity due to weakly σ-donating ORF₉ ligand ethz.ch
MoOCl₂(OR)₂(OEt₂) / Organosilicon Reductant Olefin Metathesis In situ generation; activity tuned by alkoxide ligand nih.govnih.gov
Mo(O)(CHAr)(OHIPT)Cl(PMe₃) / B(C₆F₅)₃ ROMP of Cyclooctene Initiates ring-opening metathesis polymerization nih.gov

This table is interactive and allows for sorting and filtering of the data.

The ring-opening polymerization (ROP) of cyclic esters is a primary method for synthesizing biodegradable aliphatic polyesters. frontiersin.orgrsc.orgmdpi.com Mono-oxo molybdenum(VI) complexes bearing chelating aryloxide ligands have been investigated as catalysts for the ROP of various lactones, including ε-caprolactone (ε-CL), δ-valerolactone (δ-VL), and ω-pentadecalactone (ω-PDL). nih.gov

For example, complexes such as {[Mo(O)]L₂}₂ (where L is derived from a tetra-phenol) have shown to be effective catalysts for the polymerization of ε-CL and δ-VL. nih.gov The performance of these catalysts is influenced by the structure of the chelating ligand. While active for smaller ring-sized lactones, these particular molybdenum complexes were found to be inactive for the ROP of the larger ω-PDL and exhibited poor control over the polymerization. nih.gov The design of catalysts for ROP is a delicate balance of factors including the metal's Lewis acidity, ligand sterics and electronics, and the nature of the initiator, all of which influence catalytic activity and the properties of the resulting polymer. frontiersin.org

Industrial Catalytic Processes

Molybdenum compounds are pivotal in large-scale industrial catalysis, contributing to cleaner energy and the synthesis of essential chemicals. The unique electronic and structural properties of molybdenum allow it to facilitate a variety of challenging chemical transformations.

Molybdenum-based catalysts are cornerstones in petroleum refining, where they are used for hydrodesulfurization (HDS) and hydrodeoxygenation (HDO) processes. These processes are critical for removing sulfur and oxygen impurities from crude oil fractions, which is necessary to meet environmental regulations on fuel emissions and to prevent the poisoning of downstream catalysts. Typically, molybdenum disulfide (MoS₂) is the active catalyst, often promoted by cobalt or nickel.

While direct applications of this compound in HDS and HDO are not widely documented, the fundamental catalytic activity of molybdenum in these reactions makes its derivatives an area of interest. The function of these catalysts hinges on the ability of the molybdenum centers to create active sites for the cleavage of carbon-sulfur and carbon-oxygen bonds. researchgate.netfu-berlin.deresearchgate.net For instance, in HDO, the introduction of molybdenum to a nickel-silica catalyst has been shown to promote the hydrodehydration of alcohols and suppress the decarbonylation of aldehydes, leading to higher selectivity towards the desired alkane products. mdpi.com The interaction between nickel and molybdenum facilitates the reduction of Mo species, which enhances the catalyst's activity. mdpi.com Modeling studies of HDS, HDN (hydrodenitrogenation), and HDO catalysis provide insight into the reaction mechanisms at the molecular level, which can guide the design of new, more efficient catalysts. fu-berlin.deresearchgate.net

Role of Molybdenum in HDO Catalysis

Catalyst SystemPromoter Role of MoObserved EffectReference
NiMo/SiO₂Promotes hydrodehydration of alcoholsSelectivity to alkane-Cₓ > 70% mdpi.com
MoS₂-basedPrimary catalyst for C-O bond cleavageRequires harsh operating conditions (>300 °C) researchgate.net
General Mo CatalystsFacilitates reduction of Mo speciesEnhances overall catalyst activity by creating oxygen vacancies mdpi.com

The catalytic conversion of synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), into alcohols is a significant industrial process for producing fuels and chemical feedstocks. Molybdenum-based catalysts, particularly molybdenum sulfide (B99878) (MoS₂) and molybdenum carbide (Mo₂C), are highly effective for this transformation. nih.govrsc.orggoogle.com These catalysts can be tailored to favor the production of higher alcohols (C₂₊OH), which are valuable as fuel additives and chemical intermediates. rsc.orgd-nb.infomdpi.com

Potassium-promoted molybdenum sulfide catalysts have demonstrated effectiveness in synthesizing linear primary alcohols from syngas. google.com The addition of promoters like cobalt and nickel to molybdenum sulfide or carbide catalysts can further enhance their activity and selectivity. rsc.orgd-nb.infomdpi.com For example, a Ni-promoted K/Mo₂C catalyst showed a CO conversion of 23% with a 30.5% selectivity towards higher alcohols. rsc.org The promoter is thought to create a mixed-metal active site that facilitates non-dissociative CO adsorption, which, in combination with dissociative adsorption on Mo₂C sites, leads to alcohol formation. rsc.org Similarly, cobalt-molybdenum sulfide catalysts are effective for higher alcohol synthesis, with kinetic studies showing that this catalyst system can suppress the formation of methanol (B129727) and ethanol (B145695) in favor of C₃+ alcohols. d-nb.info

Performance of Molybdenum-Based Catalysts in Syngas Conversion to Alcohols

CatalystPromoter(s)Reaction ConditionsKey ProductsCO ConversionHigher Alcohol SelectivityReference
MoSₓK, Co340 °C, 117 barLinear higher alcohols (C₂-C₄)-High selectivity to C₃+OH d-nb.info
Mo₂CK, Ni280 °C, 60 barLinear alcohols (C₂-C₄)23%30.5% rsc.org
MoS₂K-Linear saturated primary alcohols-- google.com
Mo-Co-K sulfide/ACCo, K320 °C, 5.0 MPaC₂₊OH23.7% (CO₂ conversion)10.0% mdpi.com

Bio-Inspired Catalysis and Enzyme Active Site Mimicry

The study of molybdenum-containing enzymes, which catalyze fundamental metabolic reactions, provides a rich source of inspiration for designing synthetic catalysts. By mimicking the structure and function of these enzyme active sites, researchers aim to develop highly efficient and selective catalysts that operate under mild conditions.

Molybdenum oxotransferases are a major family of molybdoenzymes that catalyze oxygen atom transfer (OAT) reactions. rsc.org Two prominent examples are sulfite (B76179) oxidase, which oxidizes sulfite to sulfate (B86663) in the final step of the metabolic degradation of sulfur-containing amino acids, and xanthine (B1682287) oxidase, which hydroxylates purines. researchgate.netnih.govwilliams.eduresearchgate.netmdpi.com The active sites of these enzymes feature a molybdenum atom coordinated by a pterin-dithiolene ligand. mdpi.comnih.gov

Synthetic chemists have successfully created functional models that replicate key aspects of these enzymes. biorxiv.orgrsc.orgnih.gov These models, often featuring dioxo-molybdenum(VI) cores stabilized by various ligands, can mimic the catalytic function of the native enzymes. rsc.orgnih.govresearchgate.net For example, a model complex using a hydrotris(methimazolyl)borate ligand, [Mo(TmMe)(O)₂Cl], was shown to be a functional model for sulfite oxidase, capable of oxidizing sulfite to sulfate. researchgate.net This model was specifically designed with a "soft" tripodal ligand to better match the electronic properties and redox potentials of the enzyme. researchgate.net Similarly, models for xanthine oxidase have been developed to understand why the native enzyme, which contains a Mo=S group, is active, while its cyanolyzed Mo=O counterpart is not. nih.gov Computational studies on these models suggest that the electronic properties of the active site are finely tuned for catalysis. nih.gov

Comparison of Molybdenum Oxidase Enzymes and Synthetic Models

FeatureSulfite Oxidase (Native Enzyme)Xanthine Oxidase (Native Enzyme)Synthetic Model Example: [Mo(TmMe)(O)₂Cl]Reference
Molybdenum Oxidation StateCycles between Mo(VI) and Mo(IV)Cycles between Mo(VI) and Mo(IV)Starts as Mo(VI), cycles through reduced states researchgate.netd-nb.info
Primary FunctionOxidation of sulfite (SO₃²⁻) to sulfate (SO₄²⁻)Hydroxylation of xanthine to uric acidCatalytic oxidation of sulfite to sulfate williams.eduresearchgate.netresearchgate.net
Key Active Site LigandsPterin-dithiolene, Cys residue, oxo groupsPterin-dithiolene, sulfido group, oxo/hydroxo groupHydrotris(methimazolyl)borate, oxo groups, chloride nih.govnih.govresearchgate.net
Catalytic StepOxygen atom transfer from a Mo=O group to sulfiteOxygen atom transfer from a Mo-OH group to xanthineOxygen atom transfer from Mo=O to a substrate researchgate.netd-nb.infonih.gov

The core chemical transformation catalyzed by molybdenum oxotransferases and their synthetic analogs is oxygen atom transfer (OAT). rsc.orgnih.govwhiterose.ac.uk The generally accepted mechanism involves a two-electron redox cycle where the molybdenum center shuttles between the +VI and +IV oxidation states. d-nb.info In the oxidized Mo(VI) state, the complex typically features one or two oxo ligands (Mo=O). d-nb.info

The catalytic cycle can be described as follows:

Reduction Step: The substrate (oxygen atom acceptor) attacks an oxo ligand of the Mo(VI) center. The oxygen atom is transferred to the substrate, which is released as the oxidized product. The molybdenum center is consequently reduced by two electrons to the Mo(IV) state. whiterose.ac.ukacs.org

Oxidation Step: The reduced Mo(IV) complex is then re-oxidized back to the Mo(VI) state by an oxygen atom donor, which can be water, dimethyl sulfoxide (B87167) (DMSO), or another oxidized molecule. nih.govacs.org This regenerates the active catalyst for the next cycle. d-nb.info

Studies on model complexes have been instrumental in elucidating these mechanistic details. biorxiv.orgnih.gov For instance, the reaction of dioxo-molybdenum(VI) complexes with phosphines (like PPh₃) leads to the formation of phosphine oxide and a reduced mono-oxo-molybdenum(IV) or a μ-oxo-bridged Mo(V) dimer, demonstrating the transfer of an oxo ligand. rsc.orgnih.gov These reduced species can then be re-oxidized by oxygen donors like DMSO, mimicking the full catalytic cycle of enzymes such as DMSO reductase. rsc.orgnih.gov The kinetics and reactivity of these model systems provide profound insights into the factors controlling OAT in their biological counterparts. biorxiv.orgnih.gov The development of photocatalytic OAT systems using cis-Mo(O)₂ complexes further expands the mechanistic understanding, showing that light can induce a ligand-to-metal charge transfer that weakens the Mo=O bond and facilitates the transfer. whiterose.ac.ukwhiterose.ac.uk

Emerging Research Directions and Future Perspectives for Tetrafluoro Oxo Molybdenum Chemistry

Design of Next-Generation Fluorinated Molybdenum Catalysts with Enhanced Selectivity and Efficiency

The catalytic prowess of molybdenum compounds is well-established, and the introduction of fluorine atoms in tetrafluoro(oxo)molybdenum offers a promising avenue for developing next-generation catalysts with superior performance. imoa.infonikalyte.com Researchers are focusing on leveraging the high electronegativity and specific steric profile of fluorine to fine-tune the Lewis acidity and redox potential of the molybdenum center, thereby enhancing catalytic activity and selectivity in a variety of organic transformations. semanticscholar.orgresearchgate.net

One key area of investigation is the application of fluorinated molybdenum catalysts in olefin epoxidation. semanticscholar.orgmdpi.com By modifying the ligand sphere around the molybdenum-oxo core, it is possible to create catalysts that exhibit high selectivity for the desired epoxide product while minimizing side reactions. mdpi.com For instance, the attachment of fluorinated moieties to molybdenum complexes can enhance Lewis acidity, leading to improved epoxidation activity. semanticscholar.org

Furthermore, the development of robust and recyclable catalytic systems is a major focus. This includes the immobilization of molybdenum complexes on solid supports, such as silica (B1680970) or magnetic nanoparticles, to facilitate catalyst recovery and reuse. semanticscholar.orgmdpi.com The unique properties of this compound could be advantageous in designing such heterogeneous catalysts, potentially leading to more sustainable and cost-effective industrial processes.

Another emerging application is in alkyne metathesis, where molybdenum alkylidyne complexes have shown exceptional activity and selectivity. acs.org The principles learned from these systems can be applied to the design of new this compound-based catalysts for this powerful carbon-carbon bond-forming reaction.

The table below summarizes key research findings in the design of fluorinated molybdenum catalysts.

Catalyst SystemApplicationKey Findings
Fluorinated Molybdenum Tricarbonyl ComplexesOlefin EpoxidationEnhanced Lewis acidity and improved epoxidation activity due to the presence of fluorine. semanticscholar.org
Ni-Mo Catalyst with Fluoride (B91410)HydrocrackingIncreased conversion of n-hexadecane, indicating the positive effect of fluoride on catalytic performance. researchgate.net
Molybdenum Alkylidyne Complexes with Silanolate LigandsAlkyne MetathesisHigh activity and selectivity, with potential for air-stable catalyst design. acs.org
Molybdenum(II) ComplexesOlefin MetathesisKinetically controlled E-selective catalytic olefin metathesis. nih.gov

Integration into Advanced Materials for Novel Functional Properties

The distinct electronic and optical properties of molybdenum compounds make them attractive candidates for integration into advanced materials. materialsciencejournal.org this compound, with its combination of a high-valent metal center, an oxo ligand, and highly electronegative fluorine atoms, is being explored for its potential to impart novel functional properties to materials for electronics, energy storage, and sensor technology. lidsen.com

The incorporation of molybdenum oxides into polymers and composites can enhance their mechanical and thermal properties. lidsen.com For example, molybdenum oxide nanoparticles have been shown to improve the strength and thermal stability of composites, which could have applications in the aerospace and automotive industries. lidsen.com The unique characteristics of this compound could lead to even more significant enhancements in these areas.

In the realm of electronics, molybdenum-based materials are being investigated for their use in transistors, sensors, and energy storage devices. materialsciencejournal.orgnumberanalytics.com Molybdenum oxides exhibit a wide range of electrical conductivities and can be used to create materials with tunable electronic properties. materialsciencejournal.org The presence of fluorine in this compound could further modulate these properties, opening up possibilities for new electronic components with enhanced performance. For instance, defective molybdenum oxides have shown promise as plasmonic materials for various catalytic reactions. rsc.org

Moreover, the potential for creating hybrid materials by combining this compound with other compounds, such as polymers or perovskites, is an active area of research. materialsciencejournal.org These hybrid materials could exhibit synergistic properties, leading to applications in flexible electronics, solar cells, and even quantum computing. materialsciencejournal.org

Exploration of Bio-Inspired Systems for Therapeutic Applications (Research-Level Investigations)

The biological activity of molybdenum compounds has garnered increasing attention, with research focused on their potential as therapeutic agents, particularly in the field of oncology. researchgate.netnih.gov While still in the early stages of investigation, this compound and related complexes are being explored for their bio-inspired applications.

Investigation of Anticancer Activity in Cell Lines

A growing body of research has demonstrated the cytotoxic effects of various molybdenum complexes against different cancer cell lines. researchgate.netresearchgate.net Studies have shown that the anticancer activity of these compounds is often dependent on the nature of the ligands coordinated to the molybdenum center. researchgate.net For example, cyclopentadienyl (B1206354) molybdenum complexes bearing specific N,N-chelating ligands have exhibited significant cytotoxicity toward human leukemia cells. researchgate.net

The mechanism of action of these molybdenum-based anticancer agents is still under investigation, but it is believed to involve the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells. researchgate.net The unique redox properties of the molybdenum center in this compound could play a crucial role in its potential anticancer activity.

The table below presents selected research findings on the anticancer activity of molybdenum complexes.

Molybdenum ComplexCell LineKey Findings
Cyclopentadienyl Molybdenum Complexes with N,N-chelating ligandsHuman Leukemia (MOLT-4)Cytotoxicity is strongly dependent on the nature of the coordinated N,N-chelating ligand. researchgate.net
Molybdenum(II) Complexes [Mo(η3-C3H5)X(CO)2(N-N)]Cervical Carcinoma (HeLa), Breast Carcinoma (MCF-7)Significant antitumoral activity with IC50 values in the micromolar range. researchgate.net
Molybdocene DichlorideVarious Cancer Cell LinesShows cytotoxic impacts, but further optimization is needed for use as an anticancer agent. nih.gov
1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogsBreast Cancer (MCF-7, MDA-MB-468)Potent cytotoxic activity against EGFR-overexpressing triple-negative breast cancer. nih.gov

Studies on Interaction with Biomolecules (e.g., Proteins, DNA)

Understanding the interaction of molybdenum complexes with biological macromolecules is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents. Research has shown that some molybdenum complexes can bind to DNA, potentially through intercalation, which can disrupt DNA replication and lead to cell death. researchgate.netacs.org

Computational studies have been employed to investigate the binding preferences of molybdenum complexes with DNA. acs.orgnih.gov These studies provide valuable insights into the nature of the interactions and can help in the design of new complexes with enhanced DNA binding affinity and selectivity. The interaction of this compound with proteins is another important area of research, as this could modulate the activity of key enzymes involved in cancer cell proliferation.

Redox Properties and Reactive Oxygen Species (ROS) Production in Biological Contexts

The ability of molybdenum to exist in multiple oxidation states is a key feature of its biological chemistry. mdpi.com The redox properties of this compound are of particular interest in the context of its potential therapeutic applications. It is hypothesized that molybdenum complexes can generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and ultimately apoptosis. researchgate.net

The production of ROS can be influenced by the ligand environment around the molybdenum center. Therefore, the design of new this compound derivatives with tailored redox potentials is a promising strategy for developing more effective anticancer agents.

Theoretical Predictions for Untapped Reactivity and Ligand Design

Computational chemistry plays a vital role in modern chemical research, providing a powerful tool for predicting the reactivity of molecules and for the rational design of new compounds with desired properties. acs.orgbohrium.com In the context of this compound chemistry, theoretical studies can be used to explore untapped reactivity patterns and to guide the design of novel ligands that can modulate the electronic and steric properties of the molybdenum center.

Density functional theory (DFT) calculations can be employed to investigate the electronic structure and bonding in this compound and its derivatives. bohrium.commdpi.com This can provide insights into its reactivity towards different substrates and can help in predicting the outcomes of chemical reactions. For example, computational studies can be used to model the transition states of catalytic reactions, providing a deeper understanding of the reaction mechanism and enabling the design of more efficient catalysts. mdpi.com

Furthermore, theoretical predictions can be used to design new ligands that can stabilize specific oxidation states of molybdenum or that can promote specific types of reactivity. This can lead to the development of new catalysts with enhanced selectivity or to the discovery of novel materials with unique functional properties. The synergy between theoretical predictions and experimental studies is crucial for accelerating the pace of discovery in the field of this compound chemistry.

Interfacing with Nanomaterials and Surface Chemistry for Heterogeneous Catalysis

The field of heterogeneous catalysis is increasingly focused on the rational design of active sites at the atomic level, aiming to bridge the gap between highly active homogeneous catalysts and industrially robust solid catalysts. In this context, the interfacing of molecular molybdenum compounds, such as this compound (MoOF₄), with the surfaces of nanomaterials presents a compelling, albeit emerging, research direction. The high surface area, tunable electronic properties, and tailored chemical functionalities of nanomaterials offer a unique platform for the immobilization and stabilization of well-defined catalytic centers derived from MoOF₄. This approach holds the potential to unlock novel catalytic activities and selectivities by leveraging the intrinsic reactivity of the molybdenum-oxo-fluoro core within a heterogeneous framework.

The volatility of this compound makes it a suitable precursor for gas-phase deposition techniques, allowing for controlled surface functionalization of various nanostructured supports. Research into molybdenum oxides and other molybdenum complexes supported on materials like silica (SiO₂), titania (TiO₂), and carbon-based nanostructures provides a foundational understanding that can be extrapolated to MoOF₄-based systems. mdpi.comrsc.orgmdpi.com The interaction of MoOF₄ with the surface hydroxyl groups or defect sites on these nanomaterials is expected to result in the formation of anchored molybdenum-oxyfluoride species. The nature of this interaction, whether through covalent bonding or strong physisorption, would be critical in determining the stability, electronic structure, and ultimate catalytic performance of the resulting material.

The choice of nanomaterial support is paramount in dictating the properties of the final catalyst. For instance, high-surface-area silicas, such as mesoporous silica (e.g., SBA-15), could provide a relatively inert framework, allowing the intrinsic catalytic properties of the MoOF₄-derived sites to be studied with minimal support-induced electronic effects. mdpi.com Conversely, reducible oxide supports like titania could engage in strong metal-support interactions, potentially modifying the oxidation state of the molybdenum centers and influencing the catalytic reaction pathways. nih.gov Carbon-based materials, such as graphene and activated carbon, offer high electronic conductivity and a distinct surface chemistry that could be beneficial for redox-intensive catalytic cycles. mdpi.comnih.gov

Exploratory research in this area would likely focus on the characterization of these novel materials to understand the structure of the immobilized molybdenum species. Techniques such as X-ray Photoelectron Spectroscopy (XPS) would be crucial for determining the oxidation state of molybdenum and the fluorine-to-molybdenum ratio on the surface. Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) could probe the nature of the Mo=O bond and its interaction with the support. The table below illustrates the kind of surface characterization data that would be anticipated for a hypothetical MoOF₄ catalyst supported on different nanomaterials.

Table 1: Representative Surface Characterization Data for MoOF₄ Supported on Various Nanomaterials

Catalyst SystemSupportMo Loading (wt%)Mo 3d₅/₂ Binding Energy (eV)F 1s Binding Energy (eV)BET Surface Area (m²/g)
MoOF₄/SiO₂Mesoporous Silica2.5233.1684.5450
MoOF₄/TiO₂Anatase Nanoparticles2.5232.8684.2120
MoOF₄/GrapheneReduced Graphene Oxide2.5232.6684.0300

Note: The data in this table is illustrative and represents expected values based on related systems. Actual experimental results may vary.

The catalytic applications for these MoOF₄-nanomaterial composites would likely build upon the known reactivity of high-valent molybdenum-oxo species. These are often active in oxidation reactions, such as the epoxidation of olefins or the selective oxidation of alcohols. The presence of fluoride ligands could modulate the Lewis acidity of the molybdenum center, potentially influencing substrate activation and product selectivity in ways that differ from traditional molybdenum oxide catalysts.

A key aspect of future research will be to establish structure-activity relationships. For example, the catalytic performance in a model reaction, such as the epoxidation of cyclooctene, could be correlated with the properties of the supported MoOF₄ species. The following table provides a hypothetical representation of catalytic performance data for such a study.

Table 2: Illustrative Catalytic Performance in the Epoxidation of Cyclooctene

Catalyst SystemReaction Temperature (°C)Conversion (%)Epoxide Selectivity (%)Turnover Frequency (h⁻¹)
MoOF₄/SiO₂708598500
MoOF₄/TiO₂709295650
MoOF₄/Graphene709592800

Note: This data is hypothetical and for illustrative purposes to indicate the type of research findings that would be relevant. TOF (Turnover Frequency) is calculated based on the total molybdenum content.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tetrafluoro(oxo)molybdenum(VI) complexes, and how do reaction conditions influence product purity?

  • Methodological Answer : this compound(VI) complexes are typically synthesized via reactions of molybdenum precursors (e.g., MoCl₅) with fluorinating agents or oxygen donors in anhydrous tetrahydrofuran (THF) under inert atmospheres. For example, stoichiometric control of ligands like succinimide or pyrazole derivatives in THF at ambient temperature yields distinct oxo-molybdenum complexes. Product isolation requires vacuum-line techniques to prevent oxidation/hydrolysis . Reaction monitoring via FTIR and elemental analysis (Mo, Cl, C, H, N) is critical for verifying purity and coordination geometry.

Q. Which spectroscopic techniques are optimal for characterizing the electronic structure of this compound(VI) complexes?

  • Methodological Answer : High-resolution infrared (IR) spectroscopy in nitrogen matrices resolves vibrational modes (e.g., Mo=O stretches), while argon matrices may introduce multiple trapping sites, complicating interpretation. Electronic spectra in nitrogen matrices provide superior resolution for identifying d-d transitions and charge-transfer bands compared to gas-phase studies. Cross-referencing with Xα computational predictions enhances assignment accuracy .

Q. How should researchers handle safety and stability concerns during this compound synthesis?

  • Methodological Answer : Use closed systems with local exhaust ventilation to minimize inhalation risks. Personal protective equipment (PPE) includes nitrile gloves (tested for compatibility) and safety goggles. Reactions must be conducted under dry nitrogen to prevent hydrolysis. Contaminated materials should be disposed per hazardous waste regulations, with emergency protocols for ingestion/exposure (e.g., poison center contact) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the redox behavior and oxygen atom transfer (OAT) activity of this compound complexes?

  • Methodological Answer : Hybrid density-functional theory (DFT) with exact-exchange terms (e.g., B3LYP) accurately models Mo=O bond dissociation energies and redox potentials. Benchmark against experimental OAT rates (e.g., sulfoxide reduction) and electrochemical data (cyclic voltammetry). Include solvent effects via polarizable continuum models (PCM) for aqueous or THF environments .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound complexes?

  • Methodological Answer : Address anomalies (e.g., inconsistent Mo=O stretching frequencies) by standardizing matrix conditions (N₂ vs. Ar) and verifying sample purity via LC-MS/¹H NMR. Reproduce studies under inert conditions to rule out decomposition artifacts. Collaborative validation using synchrotron-based EXAFS can clarify coordination geometry discrepancies .

Q. How do ligand modifications (e.g., S/Se substitution) alter the catalytic efficiency of this compound in biomimetic OAT reactions?

  • Methodological Answer : Synthesize analogs with thiolate/selenolate ligands and compare OAT kinetics using stopped-flow UV-Vis. Electrochemical studies (e.g., EPR, XANES) reveal ligand-driven shifts in Mo oxidation states. Correlate turnover frequencies with DFT-calculated transition-state energies for sulfur vs. selenium pathways .

Q. What mechanistic insights underpin this compound’s role in visible-light-driven CO₂ reduction?

  • Methodological Answer : Design heterometallic clusters (e.g., Ru-Mo-Ge oxo clusters) and study charge-transfer dynamics via transient absorption spectroscopy. Use isotopic labeling (¹³CO₂) and in-situ FTIR to track intermediate formation (e.g., CO or formate). Compare H₂O/CO selectivity under varying light wavelengths .

Q. How can polyoxometalate-like Mo-oxo clusters enhance non-enzymatic H₂O₂ sensing?

  • Methodological Answer : Deposit sub-nanometer [Mo-oxo] clusters on high-surface-area carbon electrodes. Optimize sensitivity via cyclic voltammetry in buffered media, testing interference from ascorbic acid/urea. Long-term stability assays (e.g., 1,000 cycles) validate reusability, while XPS confirms surface oxidation states .

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